L-Cystine disodium salt

説明

L-Cystine disodium salt is a useful research compound. Its molecular formula is C6H10N2Na2O4S2 and its molecular weight is 284.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

L-Cystine disodium salt, also known as (H-Cys-OH)2.2Na, primarily targets the cellular redox system . It is a crucial component in various cellular factors and plays a significant role in the cysteine/cystine shuttle system . This system is essential for maintaining the redox homeostasis within cells .

Mode of Action

This compound interacts with its targets through redox reactions . It is synthesized from methionine and contributes to various cellular functions, producing important molecules like glutathione . L-Cystine can be imported back to the cytoplasm by the membrane transporter FliY-YecSC to regenerate L-Cysteine for its continuous recycling without de novo L-Cysteine biosynthesis .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the biosynthesis of glutathione , the main mediator of intracellular redox homeostasis . It also participates in the formation of disulfide bridges for protein folding and stabilization . Furthermore, it is a part of the cysteine/cystine shuttle system , which plays a unique function in antioxidative processes .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) . It is known that L-Cystine has a low solubility and can precipitate at concentrations higher than 1 mM . Its solubility can be improved in aqueous solutions with ph < 2 or ph > 81 . The compound’s bioavailability is influenced by these ADME properties.

Result of Action

The action of this compound results in reduced oxidative stress within cells . By participating in redox reactions, it helps maintain the balance between oxidation and reduction processes in the cell . It also contributes to the stability of proteins by forming disulfide bridges .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the presence of trace elements such as copper and iron in cell culture media can affect the solubility of L-Cystine . Moreover, the pH of the environment significantly impacts the solubility and hence the bioavailability of L-Cystine . Therefore, careful control of the environmental conditions is crucial for optimizing the action of this compound.

生化学分析

Biochemical Properties

L-Cystine disodium salt is involved in several biochemical reactions. It interacts with thiol groups on proteins, leading to the formation of disulfide bridges. These interactions are vital for the structural integrity and function of many proteins. This compound also participates in the formation of disulfide bonds within and between proteins, contributing to their stability . Additionally, it plays a role in maintaining the redox potential of the cellular environment, which is crucial for the proper folding and stability of proteins .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating the redox state of the cells, which can impact cell signaling pathways, gene expression, and cellular metabolism . In cell culture systems, this compound is used to investigate the impact of oxidative stress on cellular processes . It can also affect the solubility and performance of cell culture media, as it is susceptible to oxidation and can form complexes with metals such as copper .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It interacts with thiol groups on proteins, leading to the formation of disulfide bridges, which are important for protein stability and function . Additionally, this compound can modulate the redox state of the cellular environment, influencing enzyme activity and gene expression . This compound also plays a role in the formation of disulfide bonds within and between proteins, contributing to their structural integrity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. This compound is susceptible to oxidation, which can affect its performance and stability in cell culture media . Over time, the compound can be further oxidized, leading to changes in its effects on cellular processes . Additionally, the redox state of the cellular environment can influence the stability and activity of this compound .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that excess dietary L-Cystine can have toxic effects, particularly in certain species such as chicks . High doses of this compound can lead to adverse effects, including growth depression and mortality in some animal models . The compound can also support animal growth when provided in appropriate amounts, highlighting the importance of dosage in determining its effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a crucial role in the biosynthesis of sulfur-containing compounds such as L-methionine, thiamine, biotin, and coenzymes A . The compound is also required for the formation of Fe/S clusters, which are essential for the catalytic activity of certain enzymes . Additionally, this compound participates in the regulation of cellular redox reactions and the maintenance of the redox potential of the cellular environment .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Cysteine and cystine enter cells by different transporters, which helps specific cells control how they utilize these compounds . The transport and distribution of this compound can influence its localization and accumulation within cells, affecting its activity and function . Additionally, the compound can form complexes with metals such as copper, which can impact its solubility and availability for cellular processes .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its role in cellular processes . Additionally, the redox state of the cellular environment can impact the subcellular localization and activity of this compound .

生物活性

L-Cystine disodium salt, a derivative of the amino acid cysteine, plays a significant role in various biological processes and has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

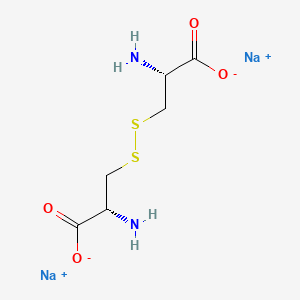

Chemical Structure and Properties

This compound is the disodium salt form of L-cystine, which is a dimeric amino acid formed by the oxidation of two cysteine molecules linked by a disulfide bond. The chemical formula for this compound is . This compound is soluble in water and has various applications in pharmaceuticals, food preservation, and cosmetics.

1. Antioxidant Activity

this compound serves as a precursor to cysteine, which is crucial for the synthesis of glutathione, a potent antioxidant. Glutathione plays a vital role in protecting cells from oxidative stress and maintaining cellular health .

2. Detoxification

The compound has been shown to enhance detoxification processes in the liver and kidneys by promoting the conjugation of harmful substances, thereby facilitating their excretion .

3. Mucolytic Effects

this compound can help break down mucus in respiratory conditions such as bronchitis and cystic fibrosis, improving lung function and reducing symptoms .

Table 1: Biological Activities of this compound

| Activity | Description |

|---|---|

| Antioxidant | Precursor to glutathione; protects against oxidative damage |

| Detoxification | Enhances liver and kidney function; aids in excretion of toxins |

| Mucolytic | Reduces mucus viscosity; beneficial in respiratory diseases |

| Skin Health | Promotes skin repair; used in cosmetic formulations |

| Nutritional Support | Acts as a dietary supplement; supports protein synthesis |

Case Studies

1. Skin Health Applications

A study highlighted the use of this compound in cosmetic formulations aimed at improving skin appearance by enhancing hydration and elasticity. The intracellular conversion to cysteine supports collagen synthesis, contributing to anti-aging effects .

2. Respiratory Health

Research demonstrated that patients with chronic obstructive pulmonary disease (COPD) showed improved lung function when treated with mucolytic agents containing cysteine derivatives, including this compound. This improvement was attributed to reduced mucus production and enhanced clearance from the airways .

Research Findings

Recent studies have focused on optimizing the bioproduction of L-cysteine from microbial sources, which indirectly influences the availability of this compound. For instance, genetically modified strains of E. coli have been engineered to enhance cysteine production significantly, yielding up to 790 mg/L under controlled conditions . This biotechnological advancement could lead to more sustainable production methods for this important compound.

科学的研究の応用

Pharmaceutical Applications

Therapeutic Use

L-Cystine disodium salt is utilized in the formulation of medications targeting oxidative stress and inflammation. It acts as a stable source of cysteine, which is essential for the synthesis of glutathione, a potent antioxidant that protects cells from damage caused by reactive oxygen species. Research indicates that this compound can enhance the efficacy of treatments for conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis by improving mucolytic properties and reducing oxidative damage .

Case Study: Cystic Fibrosis Treatment

A study demonstrated that patients with cystic fibrosis showed improved lung function when treated with formulations containing this compound. The compound's ability to replenish intracellular cysteine levels contributed to enhanced glutathione synthesis, which is critical for lung health .

Cosmetic Industry

Skin Health and Anti-Aging

In cosmetics, this compound is incorporated into skincare products due to its antioxidant properties. It promotes collagen synthesis and helps reduce signs of aging by improving skin elasticity and hydration. The compound's role in protecting skin cells from oxidative stress makes it a valuable ingredient in anti-aging formulations .

Data Table: Effects on Skin Health

| Product Type | Active Ingredient | Observed Benefits |

|---|---|---|

| Anti-aging Cream | This compound | Increases collagen production |

| Moisturizer | This compound | Enhances skin hydration and elasticity |

| Sunscreen | This compound | Provides additional protection against UV damage |

Food Industry

Nutritional Enhancement

this compound serves as a food additive that enhances the nutritional profile of dietary supplements and functional foods by providing sulfur-containing amino acids. This is particularly beneficial for individuals with dietary restrictions or those seeking to improve their intake of essential nutrients .

Case Study: Food Supplement Analysis

A quantitative NMR study assessed the concentration of L-cystine in various food supplements. The results indicated that products labeled with specific amounts of L-cystine often contained levels within 95% accuracy of their stated values, confirming the reliability of L-cystine as a nutritional additive .

Biotechnology

Cell Culture Support

In biotechnology research, this compound is crucial for cell culture media formulations. It supports the growth of various cell lines by providing essential nutrients necessary for cellular proliferation and metabolism. This application is particularly significant in genetic research and biopharmaceutical production .

Data Table: Cell Culture Media Composition

| Component | Purpose |

|---|---|

| This compound | Provides sulfur amino acids for growth |

| Glutamine | Supports cell metabolism |

| Fetal Bovine Serum | Enhances cell viability |

Agricultural Applications

Animal Feed Additive

In agriculture, this compound is used in animal feed to improve the amino acid profile, promoting better growth and health in livestock. Its inclusion can lead to increased productivity and overall animal welfare .

Case Study: Livestock Growth Performance

Research conducted on broiler chickens showed that diets supplemented with this compound resulted in improved weight gain and feed conversion ratios compared to control groups without supplementation. This highlights its effectiveness as a feed additive in enhancing livestock productivity .

化学反応の分析

Bioconjugation Reactions

L-Cystine disodium salt participates in site-selective bioconjugation via its cysteine residues. A study demonstrated that π-clamp-mediated cysteine arylation is significantly accelerated by salts such as ammonium sulfate, following the Hofmeister series .

Key Findings:

-

Rate Enhancement :

Salt (3 M) Rate Constant (k, M⁻¹s⁻¹) Ammonium sulfate 62 ± 3 Ammonium citrate 74 ± 3 Sodium chloride 0.63 ± 0.02 (baseline) Guanidinium chloride 0.010 ± 0.001 Ammonium sulfate increased the reaction rate by ~100-fold compared to no salt .

-

Regioselective Alkylation :

Hydrophobic alkylating agents (e.g., probe 7 ) showed 73% yield for π-clamp cysteine alkylation in 15 minutes under ammonium sulfate, while non-hydrophobic reagents like bromoacetamide lacked selectivity .

Reaction Pathway:

-

Enzymatic Reaction :

L-Serine + Hydrogen sulfide (or Na₂S) → L-Cysteine (via enzyme). -

Oxidation :

DMSO oxidizes L-cysteine to this compound in situ.

Experimental Data:

Derivatization via Acetylation

This compound undergoes acetylation to form N,N′-diacetyl-L-cystine disodium salt , a precursor for therapeutic agents .

Results:

Oxidation and Redox Behavior

The disulfide bond in this compound is redox-active, influencing its role in cellular redox homeostasis :

-

Reduction : Forms two cysteine molecules under reducing conditions (e.g., with DTT or TCEP) .

-

Oxidation Stability : Rapid oxidation catalyzed by trace metals (e.g., Cu²⁺, Fe³⁺) in cell culture media.

Solubility and Precipitation

特性

IUPAC Name |

disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2.2Na/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVPMKWGXOOSKL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)SSCC(C(=O)[O-])N.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2Na2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64704-23-0 | |

| Record name | Cystine disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064704230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium L-cystinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。